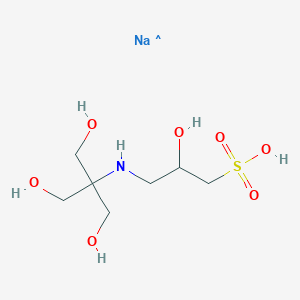![molecular formula C8H7BrN2O B022980 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one CAS No. 129686-16-4](/img/structure/B22980.png)
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Overview
Description
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is an organic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one involves a reaction with sodium hydroxide in methanol . The reaction is heated to reflux for 4 hours and then cooled to room temperature. The reaction is neutralized with 1.0 M HCl and then heated at reflux overnight .Molecular Structure Analysis
The InChI code for 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is 1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, which include 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one has a boiling point of 267-270°C . It is insoluble in water .Scientific Research Applications
Synthesis of 1,8-Naphthyridines
The compound is used in the synthesis of 1,8-naphthyridines . The synthesis process includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Biological Activities
1,8-Naphthyridines, which include “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one”, have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
Photochemical Properties
This class of compounds also exhibits unique photochemical properties , making them useful in various scientific fields.
Treatment of Bacterial Infections
Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests potential applications of “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one” in the medical field.
Ligands
1,8-Naphthyridines are used as ligands , indicating that “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one” could potentially be used in this capacity.
Components of Light-Emitting Diodes
This class of heterocycles finds use as components of light-emitting diodes , suggesting that “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one” could be used in the production of these devices.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells , indicating potential applications of “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one” in this field.
Molecular Sensors
Finally, 1,8-Naphthyridines are used in molecular sensors , suggesting that “6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one” could be used in the development of these devices.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one are currently unknown. This compound is a chemical intermediate used in organic synthesis
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, it’s recommended to store the compound at ambient temperature . .
properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOGGNIBLORIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455087 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
CAS RN |
129686-16-4 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















